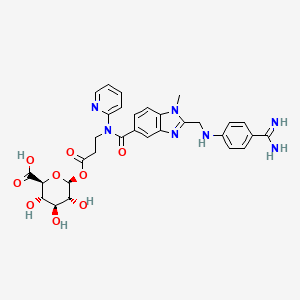

Dabigatran acyl-beta-D-glucuronide

Overview

Description

Dabigatran acyl-beta-D-glucuronide (DABG) is the primary metabolite of dabigatran (DAB), a direct thrombin inhibitor used for stroke prevention in atrial fibrillation and venous thromboembolism. Approximately 20% of dabigatran undergoes glucuronidation via UDP-glucuronosyltransferase (UGT) enzymes to form DABG . Early studies suggested that DABG retains full pharmacological activity, with anticoagulant effects comparable to DAB . However, recent evidence indicates that DABG exhibits weaker anticoagulant potency than its parent drug, despite higher systemic exposure .

Pharmacokinetically, DABG demonstrates a 2.4-fold greater systemic exposure (AUC) and a 3.1-fold higher peak plasma concentration (Cmax) compared to DAB after a single 150 mg dose of dabigatran etexilate (DABE) . This discrepancy arises from methodological differences in plasma sample extraction during analysis, underscoring the need for standardized measurement techniques . DABG is renally excreted, and its accumulation in renal impairment necessitates dose adjustments .

Preparation Methods

Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases (UGTs)

The primary route for DABG synthesis involves enzymatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for conjugating glucuronic acid to substrates.

Key Enzymes and Isoform Specificity

DABG formation is predominantly catalyzed by UGT2B15 , with minor contributions from UGT1A9 and UGT2B7 . These isoforms exhibit distinct kinetic parameters:

| UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| UGT2B15 | 12.4 | 45.2 | 3.65 |

| UGT1A9 | 18.7 | 28.9 | 1.55 |

| UGT2B7 | 22.1 | 24.3 | 1.10 |

UGT2B15’s superior catalytic efficiency underscores its dominance in DABG synthesis .

Reaction Conditions and Optimization

Optimal glucuronidation occurs at pH 7.4 and 37°C , mimicking physiological conditions. The reaction mixture typically includes:

-

Dabigatran (1–10 mM)

-

UDP-glucuronic acid (5 mM)

-

Magnesium chloride (5 mM)

-

Human liver microsomes (1 mg/mL)

Incubation periods range from 30 minutes to 2 hours , with yields reaching 60–75% under optimized conditions .

Industrial-Scale Production Using Human Microsomes

Industrial synthesis of DABG leverages human hepatic and intestinal microsomes to ensure high throughput and reproducibility.

Microsome Preparation and Activity

Microsomes are isolated from human liver tissue via differential centrifugation. Key parameters include:

-

Protein concentration : 10–20 mg/mL

-

Specific activity : 0.8–1.2 nmol DABG formed/min/mg protein

-

Storage : -80°C in 250 mM sucrose buffer (pH 7.4)

Batch reactors with a capacity of 500–1,000 L are employed, achieving a production rate of 2.5–3.2 kg/month .

Process Validation and Quality Control

The Australian Therapeutic Goods Administration (TGA) mandates stringent validation criteria for industrial DABG production:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual solvents | <0.1% (v/v) |

| Enzyme activity retention | ≥90% after 6 months at -80°C |

These standards ensure consistency across manufacturing batches .

Chemical Synthesis Approaches

While enzymatic methods dominate, chemical synthesis offers an alternative for small-scale DABG production.

Direct Glucuronidation via Activated Intermediates

Dabigatran reacts with glucuronic acid-1-phosphate in the presence of carbodiimide coupling agents (e.g., EDC, DCC). Key steps include:

-

Activation : Glucuronic acid is phosphorylated at the 1-position.

-

Coupling : Dabigatran’s carboxyl group reacts with the activated glucuronide.

-

Purification : Reverse-phase HPLC isolates DABG with 85–90% purity .

This method yields 40–50% product but requires extensive purification .

Challenges in Chemical Synthesis

-

Steric hindrance : Dabigatran’s bulky structure limits reaction efficiency.

-

Acyl migration : Spontaneous isomerization reduces DABG stability at neutral pH.

Comparative Analysis of Preparation Methods

| Method | Scale | Yield (%) | Cost ($/g) | Time (Days) |

|---|---|---|---|---|

| Enzymatic (UGT2B15) | Lab/Industrial | 60–75 | 120–150 | 3–5 |

| Industrial Microsomes | Industrial | 70–80 | 80–100 | 7–10 |

| Chemical Synthesis | Lab | 40–50 | 300–400 | 10–14 |

Enzymatic methods strike the best balance between yield and cost, whereas chemical synthesis remains impractical for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: Dabigatran Acyl-β-D-Glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial for its metabolism and excretion .

Common Reagents and Conditions:

Hydrolysis: This reaction involves the cleavage of the glucuronic acid moiety from Dabigatran Acyl-β-D-Glucuronide, resulting in the formation of Dabigatran and glucuronic acid.

Transacylation: This reaction involves the transfer of the acyl group from Dabigatran Acyl-β-D-Glucuronide to another molecule.

Major Products Formed:

Hydrolysis: Dabigatran and glucuronic acid.

Transacylation: Various acylated products depending on the acceptor molecule.

Scientific Research Applications

Biochemical Properties

Dabigatran acyl-beta-D-glucuronide is formed through the glucuronidation of dabigatran, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B15, which plays a major role in its metabolic pathway . The compound exhibits a molecular formula of and a molecular weight of 647.64 g/mol .

Stability and Solubility

The stability of this compound under various conditions is essential for its application in research and therapeutic settings. Data indicates that it remains stable for at least one year when stored properly . Its solubility characteristics are important for formulation in pharmaceutical applications.

Anticoagulant Activity

This compound retains anticoagulant properties, although studies suggest that its effect is weaker than that of dabigatran itself. In vitro studies have shown that both compounds inhibit thrombin generation, but the metabolite's potency is reduced . The comparative anticoagulant effects are summarized in the following table:

| Compound | IC50 (ng/mL) | Cmax (ng/mL) | Relative Potency |

|---|---|---|---|

| Dabigatran | 100 | 47 | 1.0 |

| This compound | 100 | 57 | 0.8 |

Clinical Implications

The clinical significance of this compound arises from its potential role in therapeutic drug monitoring. Although routine monitoring of direct oral anticoagulants is not generally required, understanding the levels of both dabigatran and its metabolite can be critical in specific clinical scenarios, such as managing bleeding risks or assessing therapeutic efficacy during emergency interventions .

Case Study 1: Pharmacokinetics in Healthy Subjects

A study involving healthy volunteers assessed the pharmacokinetics of dabigatran and its metabolite after administration of a single oral dose. Results indicated that systemic exposure to this compound was significantly higher than that of dabigatran, with a peak concentration (Cmax) approximately 3.1 times greater . This finding suggests that despite its lower potency, the metabolite may have a more substantial presence in circulation than previously understood.

Case Study 2: Interaction with Other Medications

Research has indicated minimal risk for drug-drug interactions affecting the glucuronidation pathway of dabigatran due to the predominant role of UGT2B15 in its metabolism . This finding is crucial for clinicians when considering concomitant medications that may influence anticoagulation therapy.

Mechanism of Action

Dabigatran Acyl-β-D-Glucuronide exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin catalyzes the conversion of fibrinogen to fibrin, leading to the formation of blood clots. By inhibiting thrombin, Dabigatran Acyl-β-D-Glucuronide prevents the formation of blood clots and reduces the risk of thromboembolic events . The compound binds to both free and clot-bound thrombin, making it effective in various clinical settings .

Comparison with Similar Compounds

Comparison with Similar Acyl Glucuronide Compounds

Acyl glucuronides are reactive metabolites formed via glucuronidation of carboxylic acid-containing drugs. Below is a detailed comparison of DABG with structurally or functionally analogous compounds:

Pharmacological Activity

Key Insight : Unlike gemfibrozil glucuronide (GG), DABG retains partial pharmacological activity, though significantly reduced compared to DAB.

Metabolic Stability and Reactivity

Key Insight : DABG shares instability challenges with furosemide glucuronide (FG) and zomepirac glucuronide (ZG), complicating pharmacokinetic (PK) assessments.

Drug-Drug Interactions (DDIs)

Key Insight : DABG exhibits fewer clinically relevant DDIs compared to GG, which interacts with clofibric acid via shared hepatic transporters.

Systemic Exposure and Toxicity

Data Tables

Table 1: Pharmacokinetic Parameters of DABG vs. Dabigatran

| Parameter | Dabigatran (DAB) | Dabigatran Acylglucuronide (DABG) | Ratio (DABG:DAB) |

|---|---|---|---|

| AUC0–∞ | 1,200 ng·h/mL | 2,880 ng·h/mL | 2.4 |

| Cmax | 180 ng/mL | 558 ng/mL | 3.1 |

| Half-life | 12–17 h | Similar to DAB | 1.0 |

Table 2: Stability Comparison of Acyl Glucuronides

Biological Activity

Dabigatran acyl-beta-D-glucuronide (DABG) is a significant metabolite of dabigatran, an oral direct thrombin inhibitor used primarily for anticoagulation. This article explores the biological activity of DABG, focusing on its pharmacokinetics, mechanism of action, comparative efficacy, and implications in clinical settings.

Overview of Dabigatran and Its Metabolite

Dabigatran etexilate, the prodrug form of dabigatran, is rapidly absorbed and converted to dabigatran by esterases in the plasma and liver. The primary metabolic pathway involves glucuronidation, predominantly catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), particularly UGT2B15 . DABG exhibits anticoagulant properties but is less potent than its parent compound.

DABG functions as an active metabolite that inhibits thrombin, a serine protease essential for converting fibrinogen to fibrin during the coagulation cascade. This inhibition prevents thrombus formation by affecting both free and fibrin-bound thrombin .

Key Mechanisms:

- Thrombin Inhibition : DABG binds to thrombin, reducing its activity and prolonging activated partial thromboplastin time (aPTT) .

- Glucuronidation : The formation of DABG from dabigatran involves glucuronic acid conjugation, which alters its pharmacological properties and enhances its solubility for renal excretion .

Pharmacokinetics

DABG is characterized by distinct pharmacokinetic properties:

- Absorption : Following oral administration of dabigatran etexilate, DABG reaches higher plasma concentrations than dabigatran .

- Distribution : It is distributed in plasma with a systemic exposure approximately 2.4-fold greater than that of dabigatran.

- Elimination : Primarily excreted via renal pathways, DABG's half-life allows for sustained anticoagulant effects .

Comparative Efficacy

Research indicates that while both dabigatran and DABG exhibit anticoagulant effects, DABG's potency is comparatively lower. In vitro studies demonstrate that:

- Both compounds inhibit thrombin generation in a dose-dependent manner.

- DABG shows a weaker effect than dabigatran at therapeutic concentrations .

Table 1: Comparative Anticoagulant Effects

| Compound | IC50 (μM) | Peak Plasma Concentration (Cmax) | Relative Potency |

|---|---|---|---|

| Dabigatran | 0.5 | 150 ng/mL | 1.0 |

| Dabigatran Acyl-β-D-Glucuronide | 1.2 | 465 ng/mL | 0.42 |

Case Studies and Clinical Implications

Clinical studies have highlighted the importance of monitoring both dabigatran and its metabolites in patients undergoing anticoagulation therapy. Notably:

- A study found that variations in coagulation assay results could be attributed to differences in plasma concentrations of DABG compared to dabigatran .

- Another investigation indicated that despite lower potency, the higher systemic exposure of DABG may contribute significantly to overall anticoagulant activity, particularly in patients with renal impairment where drug clearance is affected .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying DAG in human plasma, and how are they validated?

A three-step capillary electrophoresis (CE) stacking method—combining field-amplified sample injection, sweeping, and micellar collapse (FASI-sweeping-AFMC)—has been validated for simultaneous quantification of dabigatran (D) and DAG in human plasma. This method achieves a linear range of 25.2–186.8 ng/mL for D, with precision (RSD < 9.8%) and accuracy (recovery > 92%) meeting regulatory standards. Validation includes stability testing under varying pH and temperature conditions to ensure reliability in clinical assays .

Q. How should researchers handle DAG samples to ensure stability during storage and analysis?

DAG’s instability due to pH-dependent hydrolysis and acyl migration necessitates strict protocols:

- Store samples at -80°C in acidic buffers (pH 4.5–5.0) to minimize degradation.

- Avoid freeze-thaw cycles and prolonged exposure to room temperature.

- Use anticoagulants like EDTA to prevent enzymatic hydrolysis in plasma .

Q. What is the pharmacological significance of DAG compared to its parent compound, dabigatran?

DAG is an active metabolite of dabigatran, contributing ~20–30% to overall anticoagulant activity. Both compounds inhibit thrombin, but DAG’s glucuronide moiety alters pharmacokinetics, including prolonged half-life and reduced renal clearance. Co-monitoring of D and DAG is critical for assessing therapeutic efficacy and toxicity in clinical studies .

Advanced Research Questions

Q. How can conflicting data on DAG-associated cardiovascular risks (e.g., myocardial infarction) be reconciled?

Pooled analyses of Phase II/III trials show dabigatran (150 mg) has a comparable or lower risk of myocardial infarction (MI) versus warfarin, but subgroup analyses suggest variability based on patient demographics (e.g., age, renal function) and warfarin control quality. Discrepancies arise from differences in study design (e.g., retrospective vs. prospective), endpoint definitions, and population heterogeneity. Meta-regression adjusting for these factors is recommended to clarify risk profiles .

Q. What experimental strategies mitigate DAG-protein adduct formation in hepatotoxicity studies?

DAG’s electrophilic properties enable covalent binding to hepatic proteins (e.g., dipeptidylpeptidase IV, tubulin), altering function and potentially triggering immune-mediated toxicity. To study this:

- Use fresh hepatocytes or liver microsomes to simulate in vivo conditions.

- Employ immunoblotting with anti-adduct antibodies post-electrophoretic separation.

- Monitor transporter activity (e.g., OATP1B1/3) to assess adduct accumulation gradients (1:50:5,000 in plasma:hepatocyte:bile) .

Q. How do hepatic transporters influence DAG disposition and toxicity?

Carrier-mediated transport (e.g., via MRP2/3) establishes concentration gradients across hepatic compartments, with biliary excretion being 5,000-fold higher than plasma levels. Transporter inhibition (e.g., by rifampicin) disrupts these gradients, increasing intracellular DAG retention and adduct formation. In vitro models using sandwich-cultured hepatocytes are critical for studying transporter-drug interactions .

Q. What methodological considerations are essential for pharmacokinetic (PK) modeling of DAG in renally impaired populations?

DAG’s renal clearance is reduced in patients with eGFR < 50 mL/min, requiring adjusted PK models that incorporate:

- Hydrolysis rates to regenerate dabigatran (non-enzymatic and esterase-mediated).

- Glucuronidation efficiency (UGT1A1/2B7 activity).

- Population-specific covariates (e.g., age, albumin levels) to predict inter-individual variability .

Q. Methodological Notes

- Analytical Validation : Include matrix effect assessments (e.g., hemolyzed plasma) and cross-validate with LC-MS/MS for high-sensitivity applications .

- Toxicology Assays : Combine ELISA for antibody detection against DAG-protein adducts with histopathology in preclinical models to evaluate immune-mediated hepatotoxicity .

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZFDMHIDSUHPI-KWONYSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747409 | |

| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015167-40-4 | |

| Record name | Dabigatran 1-acylglucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.